![molecular formula C19H30O B12533851 {[(Dodec-5-en-1-yl)oxy]methyl}benzene CAS No. 654068-29-8](/img/structure/B12533851.png)
{[(Dodec-5-en-1-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Dodec-5-en-1-yl)oxy]methyl}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring attached to a dodec-5-en-1-yl group through an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Dodec-5-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with dodec-5-en-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether, which is then purified to obtain the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and improve yield.
Chemical Reactions Analysis
Types of Reactions
{[(Dodec-5-en-1-yl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the dodec-5-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products
Oxidation: Formation of dodec-5-en-1-al or dodec-5-enoic acid.
Reduction: Formation of dodecylbenzene.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
{[(Dodec-5-en-1-yl)oxy]methyl}benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(Dodec-5-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzene: Similar structure but lacks the oxy-methyl linkage.
Benzyl alcohol: Contains a hydroxyl group instead of the dodec-5-en-1-yl group.
Dodec-5-en-1-ol: Contains a hydroxyl group instead of the benzene ring.
Uniqueness
{[(Dodec-5-en-1-yl)oxy]methyl}benzene is unique due to its combination of a benzene ring and a dodec-5-en-1-yl group linked through an oxy-methyl bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
654068-29-8 |
|---|---|
Molecular Formula |
C19H30O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
dodec-5-enoxymethylbenzene |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19/h7-8,11-13,15-16H,2-6,9-10,14,17-18H2,1H3 |
InChI Key |
ZCCVKWQXVAQKMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


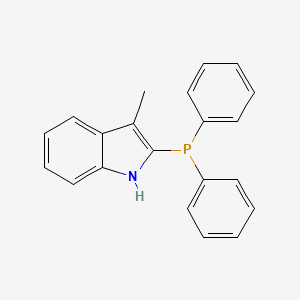
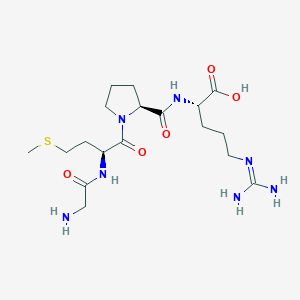

![3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12533791.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)
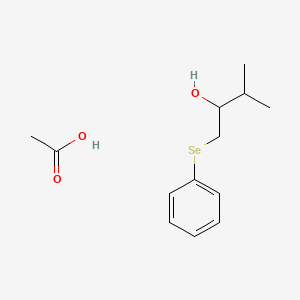
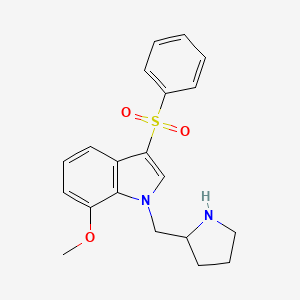
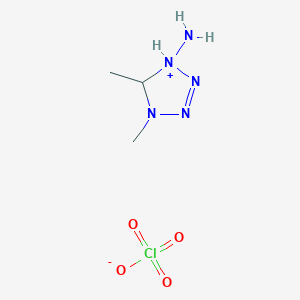
![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)

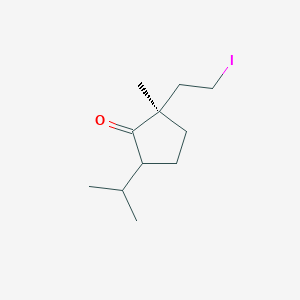
![1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-](/img/structure/B12533832.png)
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)

